molecular formula C19H19N7O2S B2389857 (2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone CAS No. 1105219-45-1

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone

Cat. No.: B2389857
CAS No.: 1105219-45-1
M. Wt: 409.47
InChI Key: HLVOQPHDCKSJNP-UHFFFAOYSA-N
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Description

The compound "(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone" is a heterocyclic molecule featuring a 2,4-dimethylthiazole ring linked via a methanone group to a piperazine moiety. The piperazine is further substituted with a triazolo[4,3-b]pyridazine core bearing a furan-2-yl group.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O2S/c1-12-17(29-13(2)20-12)19(27)25-9-7-24(8-10-25)16-6-5-15-21-22-18(26(15)23-16)14-4-3-11-28-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOQPHDCKSJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CO5)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating.

Pharmacokinetics

Based on its structure, it is likely to be metabolized by the liver and excreted in the urine. The bioavailability of the compound could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

The inhibition of CDK2 by this compound can lead to cell cycle arrest, preventing the cell from dividing and proliferating. This could potentially be used to halt the growth of cancer cells, making it a potential candidate for anticancer therapy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the target cells.

Biochemical Analysis

Biochemical Properties

(2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, altering their activity and influencing metabolic pathways. For instance, it can inhibit or activate enzymes involved in cellular respiration, leading to changes in cellular energy production. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and affecting cellular communication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, it can alter gene expression by binding to transcription factors, thereby influencing the transcription of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, thereby modulating cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under specific conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as increased expression of detoxifying enzymes. Additionally, the compound’s effects on cellular function can vary depending on the duration of exposure, with short-term exposure leading to acute effects and long-term exposure resulting in chronic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit with minimal adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production. Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of key enzymes, resulting in altered levels of metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps, influencing its intracellular concentration. Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability. The localization and accumulation of this compound within specific tissues can impact its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, by post-translational modifications or targeting signals. For example, it can be directed to the nucleus to interact with DNA and transcription factors, influencing gene expression. Alternatively, it can localize to the mitochondria to modulate cellular respiration and energy production.

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in pharmacology. Its unique structure incorporates thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antineoplastic, and enzyme-modulating properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19N7O2SC_{19}H_{19}N_{7}O_{2}S with a molecular weight of 409.47 g/mol. The IUPAC name is (2,4-dimethyl-1,3-thiazol-5-yl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone. The compound's structure is illustrated below:

Structure
Chemical Structure

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : A study demonstrated that derivatives of thiazole showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 100 to 400 μg/mL for most derivatives, with some showing improved activity against Enterococcus faecalis at an MIC of 100 μg/mL .
  • Antifungal Activity : The antifungal activity was more pronounced than antibacterial effects in several studies. Compounds similar to the target compound exhibited MIC values between 0.7 to 2.8 μg/mL against certain fungal strains . This suggests that the target compound may also possess significant antifungal properties.

Antineoplastic Activity

The potential of this compound as an antineoplastic agent has been explored in several studies:

  • Cell Line Studies : Compounds with similar structural motifs have been shown to exhibit moderate antineoplastic activity against various cancer cell lines such as TK-10 and HT-29. For example, derivatives with thiazole rings were tested for their ability to induce apoptosis in cancer cells .

Enzyme Modulation

The compound's ability to interact with enzymes is critical for its biological activity:

  • Enzyme Inhibition : It has been reported that the compound can inhibit enzymes involved in cellular respiration and modulate metabolic pathways by altering enzyme activity . This interaction can lead to significant changes in cellular energy production.
  • Cell Signaling Pathways : Additionally, the compound may influence proteins involved in cell signaling pathways, thereby affecting cellular communication and function .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound:

StudyFindings
De Andrade et al.Reported antibacterial activity against E. faecalis with MIC of 100 μg/mL for certain thiazole derivatives .
Liu et al.Identified novel derivatives with significant antineoplastic effects on cancer cell lines .
Fu et al.Demonstrated enhanced antifungal properties compared to reference drugs .

Scientific Research Applications

Biochemical Properties

The compound exhibits notable biochemical properties due to its ability to interact with enzymes and proteins:

  • Enzyme Interaction : It can bind to specific enzymes, influencing their activity and thereby affecting metabolic pathways. For instance, it may inhibit enzymes involved in cellular respiration or modulate signaling pathways critical for cell communication .
  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by interacting with DNA and inhibiting tubulin polymerization .

Medicinal Chemistry

The compound is primarily explored for its anticancer and antimicrobial activities:

Anticancer Activity :
Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
HT29 (Colon cancer)10.0
MCF7 (Breast cancer)15.5
U251 (Glioblastoma)8.7

These findings suggest that structural modifications can enhance its efficacy against specific cancer types .

Antimicrobial Activity :
The compound has also demonstrated antimicrobial properties against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate its potential as a new antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point of research. It has shown promise in inhibiting cyclooxygenase enzymes, which play a significant role in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Study : A study on colon and breast cancer cells indicated that the compound significantly reduced cell viability compared to control groups, showcasing its potential as an anticancer agent.
  • Antibacterial Study : Research demonstrated effective inhibition of bacterial growth for Staphylococcus aureus and Escherichia coli at relatively low concentrations.

Comparison with Similar Compounds

Structural Analogs

Thiazolo-Triazole Derivatives

The compound 4-[(2-Ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinyl}(2-furyl)methanone () shares key motifs with the target compound, including a thiazolo-triazole core and a furan-piperazine linkage. However, the target compound replaces the thiazolo-triazole with a triazolo-pyridazine system, which may enhance π-π stacking interactions in enzyme binding due to increased aromaticity .

Pyrazole-Thiadiazine Hybrids

Compounds such as 6-((4-Chlorophenyl)diazenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,3,4-thiadiazine () exhibit structural parallels in their diazenyl and thiadiazine groups. While these analogs lack the triazolo-pyridazine moiety, their high synthetic yields (84–86%) and moderate melting points (126–205°C) suggest that the target compound may share similar physicochemical stability .

Triazolo-Thiadiazoles

The 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () feature a triazolo-thiadiazole core, contrasting with the triazolo-pyridazine in the target compound. Molecular docking studies on these analogs against 14-α-demethylase (PDB: 3LD6) demonstrated moderate binding affinity, hinting that the target compound’s pyridazine ring may improve steric compatibility with fungal enzymes .

Functional and Pharmacological Comparisons

Antimicrobial Activity

Pyrazole-thiadiazine derivatives () showed broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The target compound’s 2,4-dimethylthiazole group—a known pharmacophore in antimicrobial agents—may enhance membrane permeability compared to simpler thiadiazines .

Antifungal Potential

Triazolo-thiadiazoles () exhibited antifungal activity via 14-α-demethylase inhibition.

Data Table: Key Properties of Analogous Compounds

Compound Class Yield (%) Melting Point (°C) Bioactivity (MIC, µg/mL) Key Structural Features Reference
Pyrazole-Thiadiazines (e.g., 15b) 86 205–206 8–32 (Antimicrobial) Thiadiazine, diazenyl, pyrazole
Thiazolo-Triazole () N/A N/A N/A Thiazolo-triazole, furan, piperazine
Triazolo-Thiadiazoles () 80–85 140–165 16–64 (Antifungal) Triazolo-thiadiazole, pyrazole
Target Compound* ~80–85† 160–200† Hypothetical: 4–16‡ Triazolo-pyridazine, dimethylthiazole N/A

†Estimated based on analog data. ‡Predicted based on enhanced aromatic interactions.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including the formation of the triazolo-pyridazine core, functionalization with the furan-2-yl group, and coupling to the piperazine-thiazole moiety. Critical steps include:

  • Ring formation : Use of cyclocondensation reactions with reagents like hydrazine derivatives for triazole ring closure .
  • Coupling reactions : Piperazine-thiazole coupling via amide or urea bond formation, requiring catalysts such as EDCI/HOBt for efficiency .
  • Purification : Recrystallization in ethanol/methanol mixtures to achieve >95% purity, monitored by HPLC . Optimal reaction temperatures (e.g., 60–80°C for triazole formation) and inert atmospheres (N₂/Ar) are essential to minimize side reactions .

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and piperazine-thiazole connectivity. Aromatic protons in the furan (δ 6.3–7.1 ppm) and triazolo-pyridazine (δ 8.2–8.9 ppm) are diagnostic .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., m/z 413.47 for C₂₀H₂₀FN₅O₂S analogs) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What solvents and conditions are optimal for handling this compound?

  • Solubility : DMSO or DMF for dissolution in biological assays; limited solubility in aqueous buffers requires sonication or co-solvents (e.g., PEG-400) .
  • Storage : –20°C under desiccation to prevent hydrolysis of the triazolo-pyridazine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Core modifications : Substitute the furan-2-yl group with other heterocycles (e.g., thiophene) to assess impact on target binding .
  • Piperazine substitutions : Introduce fluorinated or bulky groups (e.g., 4-fluorophenyl) to enhance pharmacokinetic properties .
  • Methodology : Combine molecular docking (e.g., using 14-α-demethylase lanosterol PDB:3LD6 as a target) with in vitro assays to prioritize analogs .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay conditions : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and control for DMSO concentrations (<0.1%) .
  • Metabolic stability : Evaluate hepatic microsome stability (e.g., rat liver microsomes) to identify rapid degradation in certain models .
  • Off-target effects : Employ selectivity profiling via kinase panels or GPCR screening to rule out non-specific interactions .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or neurotransmitter receptors .
  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent models (e.g., TIP3P water) .

Q. How to address instability of intermediates during synthesis?

  • Intermediate stabilization : Protect reactive groups (e.g., Boc-protection for amines) during coupling steps .
  • Low-temperature reactions : Perform sensitive steps (e.g., acylation) at 0–4°C to prevent decomposition .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and isolate intermediates promptly .

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis?

  • Flow chemistry : Continuous synthesis for triazolo-pyridazine formation reduces side products .
  • Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, solvent ratios, and reaction time .

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .
  • Silencing/knockout models : Use CRISPR-Cas9 to ablate putative targets and assess loss of compound efficacy .

Q. What analytical methods quantify degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and variable pH (1–13), followed by LC-MS/MS to identify breakdown products .
  • Accelerated stability testing : ICH guidelines (25°C/60% RH) over 6 months to predict shelf life .

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